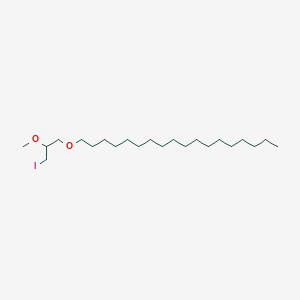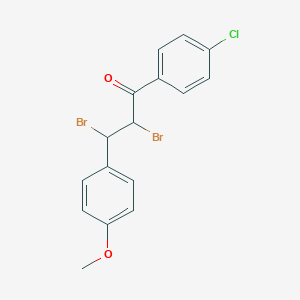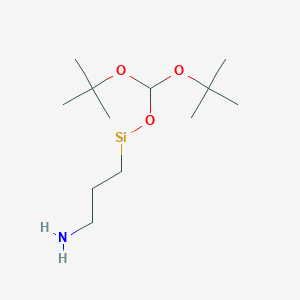![molecular formula C8H13NO2 B14365250 Spiro[3-azabicyclo[3.2.0]heptane-6,2'-[1,3]dioxolane] CAS No. 90207-38-8](/img/no-structure.png)
Spiro[3-azabicyclo[3.2.0]heptane-6,2'-[1,3]dioxolane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[3-azabicyclo[3.2.0]heptane-6,2’-[1,3]dioxolane]: is a unique chemical compound characterized by its spirocyclic structure. This compound is notable for its rigid bicyclic framework, which includes a nitrogen atom and a dioxolane ring. The presence of these functional groups makes it an interesting subject for various chemical and biological studies .
Méthodes De Préparation
The synthesis of Spiro[3-azabicyclo[3.2.0]heptane-6,2’-[1,3]dioxolane] typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spirocyclic structure. Industrial production methods may involve optimization of these reactions to achieve higher yields and purity .
Analyse Des Réactions Chimiques
Spiro[3-azabicyclo[3.2.0]heptane-6,2’-[1,3]dioxolane] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the nitrogen atom or the dioxolane ring.
Hydrolysis: The dioxolane ring can be hydrolyzed under acidic or basic conditions to yield corresponding diols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and specific catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions employed .
Applications De Recherche Scientifique
Spiro[3-azabicyclo[3.2.0]heptane-6,2’-[1,3]dioxolane] has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of new materials with unique properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of Spiro[3-azabicyclo[3.2.0]heptane-6,2’-[1,3]dioxolane] involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can act as a nucleophile, participating in various biochemical pathways. The dioxolane ring can also interact with enzymes and receptors, influencing their activity. These interactions can lead to changes in cellular processes, making the compound useful in studying biological mechanisms .
Comparaison Avec Des Composés Similaires
Spiro[3-azabicyclo[3.2.0]heptane-6,2’-[1,3]dioxolane] can be compared with other spirocyclic compounds such as:
- Spiro[bicyclo[3.1.1]heptane-2,2’-oxirane]
- Spiro[bicyclo[3.2.0]heptane-2,2’-oxirane]
These compounds share a similar spirocyclic framework but differ in their functional groups and overall structure. The presence of the nitrogen atom and the dioxolane ring in Spiro[3-azabicyclo[3.2.0]heptane-6,2’-[1,3]dioxolane] makes it unique, providing distinct chemical and biological properties .
Propriétés
| 90207-38-8 | |
Formule moléculaire |
C8H13NO2 |
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
spiro[1,3-dioxolane-2,6'-3-azabicyclo[3.2.0]heptane] |
InChI |
InChI=1S/C8H13NO2/c1-2-11-8(10-1)3-6-4-9-5-7(6)8/h6-7,9H,1-5H2 |
Clé InChI |
MKOVFRZQXCZRDQ-UHFFFAOYSA-N |
SMILES canonique |
C1COC2(O1)CC3C2CNC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(Z)-(2-hydroxyphenyl)methylideneamino]-2-[(E)-(2-hydroxyphenyl)methylideneamino]guanidine](/img/structure/B14365182.png)

![N-[(Pyridin-3-yl)methyl]-1,2,3-benzotriazin-4-amine](/img/structure/B14365242.png)
